Isoprothiolane-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18O4S2 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

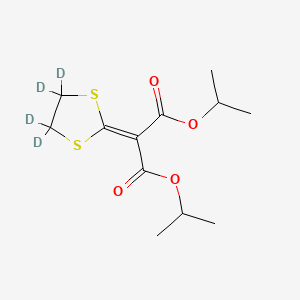

dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |

InChI |

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2 |

InChI Key |

UFHLMYOGRXOCSL-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C1(C(SC(=C(C(=O)OC(C)C)C(=O)OC(C)C)S1)([2H])[2H])[2H] |

Canonical SMILES |

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isoprothiolane-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoprothiolane-d4, a deuterated analog of the systemic fungicide Isoprothiolane. This document details its typical certificate of analysis specifications, analytical methodologies for purity determination, and its fungicidal mechanism of action. This compound serves as a critical internal standard for the quantitative analysis of Isoprothiolane in various matrices, including environmental and biological samples, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Certificate of Analysis and Purity

A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity and quality. While specific values may vary between lots and suppliers, a typical CoA will include the data presented in the tables below. Certified reference materials are often produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability and reliability of the provided data.[3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | diisopropyl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate | [4] |

| CAS Number | 1715020-82-8 | [4][5] |

| Unlabeled CAS Number | 50512-35-1 | [4][6] |

| Molecular Formula | C₁₂H₁₄D₄O₄S₂ | [2][6] |

| Molecular Weight | 294.42 g/mol | [2][6] |

| Appearance | White, crystalline powder | [7] |

| Solubility | Sparingly soluble in water; highly soluble in organic solvents (e.g., acetone, xylene) | [8] |

Purity and Analytical Data

| Parameter | Specification | Method |

| Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | Not typically specified, but high deuterium incorporation is expected. | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity Confirmation | Conforms to the structure | NMR, MS |

Experimental Protocols

The determination of purity and identity of this compound involves standard analytical techniques. The following are generalized protocols based on common practices for the analysis of small molecules and pesticide reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is employed to assess the chemical purity of this compound by separating it from any non-deuterated Isoprothiolane and other impurities.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a specified wavelength (e.g., 245 nm).

-

Column Temperature: 30 °C.

3. Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.

4. Analysis:

-

Inject the prepared sample onto the HPLC system.

-

The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide evidence of its structure.

1. Instrumentation:

-

Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

2. Method:

-

Ionization: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.

-

Mode: Positive or negative ion mode, depending on the compound's properties.

3. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

4. Analysis:

-

Introduce the sample into the mass spectrometer.

-

The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+ or [M+H]+) of this compound (m/z ≈ 294.42).

-

The fragmentation pattern can also be compared to that of a non-deuterated standard to confirm the structure.

Mechanism of Action and Signaling Pathways

Isoprothiolane is a systemic fungicide with both protective and curative action, primarily used to control rice blast disease caused by the fungus Pyricularia oryzae.[7][8][9] Its deuterated form, this compound, is expected to have the same biological mechanism. The mode of action involves the inhibition of phospholipid biosynthesis in the fungal cells.[9]

Specifically, Isoprothiolane is classified under the FRAC (Fungicide Resistance Action Committee) code F2, which targets lipid metabolism and/or biosynthesis.[10] It is believed to interfere with the methylation of phospholipids, a crucial step in membrane synthesis and function.[10] Furthermore, it disrupts the biosynthesis of polyunsaturated fatty acids, leading to lipid peroxidation and subsequent damage to the fungal cell membranes.[8] This disruption of membrane integrity ultimately inhibits the penetration and elongation of the infecting hyphae of the fungus.[7]

Caption: Mechanism of action of Isoprothiolane in fungal cells.

The following diagram illustrates the typical workflow for the analysis of this compound.

Caption: General workflow for the analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Isoprothiolane certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS 1715020-82-8 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 1715020-82-8 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. fao.org [fao.org]

- 8. Isoprothiolane 40% EC: A Comprehensive Guide to a Thiolcarbamate Systemic Fungicide [smagrichem.com]

- 9. fao.org [fao.org]

- 10. nichino.co.jp [nichino.co.jp]

An In-Depth Technical Guide to the Mechanism of Action of Isoprothiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprothiolane is a systemic fungicide renowned for its efficacy against a range of fungal pathogens, most notably rice blast caused by Magnaporthe oryzae (Pyricularia oryzae). Its unique mode of action, distinct from many other commercial fungicides, centers on the disruption of lipid metabolism, specifically the biosynthesis of phospholipids. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Isoprothiolane's fungicidal activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

The primary fungicidal action of Isoprothiolane is the inhibition of phosphatidylcholine (PC) biosynthesis.[1] PC is an essential component of eukaryotic cell membranes, playing a crucial role in membrane integrity, signal transduction, and intracellular transport. Isoprothiolane targets the S-adenosyl-L-methionine (SAM)-dependent methylation of phosphatidylethanolamine (PE) to form PC. This mode of action places Isoprothiolane in the Fungicide Resistance Action Committee (FRAC) Group F2.[2]

The biosynthesis of PC in fungi primarily occurs via two pathways:

-

The Bremer-Greenberg Pathway: This pathway involves the stepwise methylation of PE to PC, catalyzed by phosphatidylethanolamine N-methyltransferase(s) (PEMT(s)), using SAM as the methyl group donor.

-

The Kennedy Pathway: This pathway involves the incorporation of choline from the environment to synthesize PC.

Isoprothiolane specifically inhibits the methyltransferase activity in the Bremer-Greenberg pathway.[1] This inhibition leads to a depletion of PC and an accumulation of its precursor, PE, thereby altering the PC:PE ratio within the fungal cell membranes. This disruption of phospholipid homeostasis results in impaired membrane function, leading to reduced fungal growth and, ultimately, cell death.[3][4][5]

Signaling Pathway of Phosphatidylcholine Biosynthesis and Isoprothiolane's Point of Intervention

The following diagram illustrates the key steps in the Bremer-Greenberg pathway for phosphatidylcholine synthesis and highlights the inhibitory action of Isoprothiolane.

References

- 1. researchgate.net [researchgate.net]

- 2. nichino.co.jp [nichino.co.jp]

- 3. Effect of phophatidylcholine and phosphatidylethanolamine enrichment on the structure and function of yeast membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. The phosphatidylcholine to phosphatidylethanolamine ratio of Saccharomyces cerevisiae varies with the growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprothiolane-d4: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Isoprothiolane-d4, a deuterated analog of the fungicide Isoprothiolane. This guide is intended for researchers, scientists, and drug development professionals who are considering the use of this compound as an internal standard or for other research applications.

Introduction to this compound

This compound is a stable isotope-labeled version of Isoprothiolane, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis in various analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The primary application of this compound is in pharmacokinetic and metabolic studies, where it is used to accurately quantify the unlabeled parent compound in biological matrices.

The parent compound, Isoprothiolane, is a systemic fungicide known for its efficacy against rice blast disease. While its primary use is in agriculture, its metabolic pathways and potential off-target effects are of interest to researchers in toxicology and environmental science. The use of a deuterated internal standard like this compound is crucial for obtaining reliable and accurate quantitative data in such studies.

Suppliers and Specifications

Several suppliers offer this compound for research purposes. While obtaining a complete set of comparative data is challenging due to variations in publicly available information, the following table summarizes the key quantitative specifications from prominent suppliers. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| LGC Standards | 1715020-82-8 | C₁₂H₁₄D₄O₄S₂ | 294.42 | Information not publicly available | Information not publicly available |

| Santa Cruz Biotechnology | 1715020-82-8 | C₁₂H₁₄D₄O₄S₂ | 294.42 | Information not publicly available | Information not publicly available |

| GlpBio | 1715020-82-8 | C₁₂H₁₄D₄O₄S₂ | 294.42 | >98% | Information not publicly available |

| MedchemExpress | 1715020-82-8 | C₁₂H₁₄D₄O₄S₂ | 294.42 | Information not publicly available | Information not publicly available |

| Toronto Research Chemicals (TRC) | 1715020-82-8 | C₁₂H₁₄D₄O₄S₂ | 294.42 | Information not publicly available | Information not publicly available |

Note: Purity and isotopic enrichment are lot-specific and should be confirmed with the supplier via the Certificate of Analysis.

Experimental Protocols

Detailed experimental protocols for the use of this compound are often developed and validated in-house by research laboratories based on their specific analytical methods and matrices. However, a general workflow for the use of a deuterated internal standard in a quantitative LC-MS analysis is provided below.

General Protocol for this compound as an Internal Standard in LC-MS Analysis

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Isoprothiolane (the analyte) at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a stock solution of this compound (the internal standard) at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or a buffer solution) with varying known concentrations of the Isoprothiolane stock solution.

-

To each calibration standard, add a fixed concentration of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

To each unknown sample, add the same fixed concentration of the this compound internal standard stock solution that was added to the calibration standards.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and unknown samples into the LC-MS system.

-

Develop a chromatographic method that provides good separation of Isoprothiolane from other matrix components.

-

Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both Isoprothiolane and this compound (Multiple Reaction Monitoring or MRM mode).

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of Isoprothiolane to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of Isoprothiolane for each calibration standard.

-

For each unknown sample, calculate the ratio of the peak area of Isoprothiolane to the peak area of this compound.

-

Determine the concentration of Isoprothiolane in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for using this compound as an Internal Standard

Caption: General workflow for quantitative analysis using an internal standard.

Signaling Pathways

Isoprothiolane's primary mode of action as a fungicide involves the inhibition of enzymes essential for fungal cell wall synthesis. As of the current literature, there is limited information available regarding its interaction with specific signaling pathways in mammalian systems that would be of primary interest in a drug development context. Research has predominantly focused on its fungicidal properties and environmental fate. Therefore, a signaling pathway diagram is not applicable based on the available scientific literature.

Conclusion

This compound is a valuable tool for researchers requiring accurate quantification of Isoprothiolane in complex matrices. Its use as an internal standard is well-established in the field of analytical chemistry. This guide provides a foundational understanding of its properties, suppliers, and a general protocol for its application. For specific research needs, it is imperative to obtain lot-specific information from the chosen supplier and to develop and validate a detailed analytical method tailored to the specific matrix and instrumentation.

References

An In-depth Technical Guide to the Mass Spectrum of Isoprothiolane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Isoprothiolane-d4, a deuterated internal standard essential for the accurate quantification of the fungicide Isoprothiolane in complex matrices. This document outlines the predicted fragmentation patterns, presents quantitative data in a structured format, details a general experimental protocol for its use, and illustrates the analytical workflow.

Introduction to this compound

This compound is a stable isotope-labeled version of Isoprothiolane, a systemic fungicide used to control a variety of fungal diseases in crops. In analytical chemistry, particularly in quantitative mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogs like this compound serve as ideal internal standards. Their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring similar behavior during sample preparation and analysis. However, the mass difference allows for clear differentiation in the mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for matrix effects and variations in instrument response.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is predicted based on the known fragmentation of unlabeled Isoprothiolane. The four deuterium atoms are located on the dithiolane ring. The molecular weight of Isoprothiolane is 290.4 g/mol , while this compound has a molecular weight of approximately 294.4 g/mol . The primary fragmentation of the unlabeled molecule involves the loss of isopropyl and isopropoxycarbonyl groups, as well as cleavage of the dithiolane ring.

The introduction of four deuterium atoms on the dithiolane ring will result in a corresponding mass shift in fragments containing this ring. Fragments that do not contain the dithiolane ring are expected to have the same mass-to-charge ratio (m/z) as in the unlabeled Isoprothiolane spectrum.

Quantitative Data of Predicted Mass Spectra

The following tables summarize the major predicted fragments for both Isoprothiolane and this compound based on GC-MS data for the unlabeled compound.[1] The relative intensities are adapted from the experimental data of Isoprothiolane and are predicted to be similar for the corresponding fragments of the deuterated analog.

Table 1: Predicted Mass Spectrum of Isoprothiolane (Unlabeled)

| m/z | Predicted Fragment Structure | Proposed Neutral Loss | Relative Intensity (%) |

| 290 | [M]+• | - | ~45 |

| 248 | [M - C3H6]+• | Loss of propene | ~20 |

| 204 | [M - C3H7O2]+ | Loss of isopropoxycarbonyl radical | ~43 |

| 189 | [M - C5H9O2]+ | Loss of isopropyl acetate | ~44 |

| 162 | [C6H10O2S2]+• | Cleavage of ester linkages | ~82 |

| 118 | [C4H6S2]+• | Dithiolane ring fragment | ~100 |

Table 2: Predicted Mass Spectrum of this compound

| m/z | Predicted Fragment Structure | Proposed Neutral Loss | Relative Intensity (%) |

| 294 | [M-d4]+• | - | ~45 |

| 252 | [M-d4 - C3H6]+• | Loss of propene | ~20 |

| 204 | [M-d4 - C3H7O2]+ | Loss of isopropoxycarbonyl radical | ~43 |

| 189 | [M-d4 - C5H9O2]+ | Loss of isopropyl acetate | ~44 |

| 166 | [C6H6D4O2S2]+• | Cleavage of ester linkages | ~82 |

| 122 | [C4H2D4S2]+• | Deuterated dithiolane ring fragment | ~100 |

Experimental Protocol for Quantitative Analysis using this compound

This section outlines a general methodology for the quantitative analysis of Isoprothiolane in a sample matrix using this compound as an internal standard. This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Materials and Reagents:

-

Sample: The matrix to be analyzed (e.g., soil, water, agricultural product).

-

Isoprothiolane Analytical Standard: Of known purity.

-

This compound Internal Standard: Of known purity and isotopic enrichment.

-

Organic Solvents: Acetonitrile, methanol, ethyl acetate, hexane (HPLC or GC grade).

-

Water: Deionized or ultrapure.

-

Solid Phase Extraction (SPE) Cartridges: Appropriate for the matrix and analyte.

-

GC or LC-MS System: Equipped with a suitable column and detector.

2. Sample Preparation:

-

Extraction:

-

Weigh a known amount of the homogenized sample.

-

Add a known amount of this compound internal standard solution.

-

Extract the sample with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate) using techniques such as sonication, shaking, or accelerated solvent extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Clean-up:

-

The crude extract may require a clean-up step to remove interfering matrix components. This can be achieved using Solid Phase Extraction (SPE).

-

Condition the SPE cartridge with the appropriate solvents.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the analyte and internal standard with a suitable solvent.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for injection into the GC-MS or LC-MS system.

-

3. Instrumental Analysis:

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: Optimized to achieve good separation of Isoprothiolane from matrix components.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for both Isoprothiolane and this compound.

-

-

-

LC-MS Analysis:

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Isoprothiolane to the peak area of this compound against the concentration of the Isoprothiolane calibration standards.

-

Determine the concentration of Isoprothiolane in the sample by calculating the peak area ratio and interpolating from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantitative analysis of Isoprothiolane using this compound as an internal standard.

Caption: Experimental workflow for Isoprothiolane quantification.

Caption: Logical relationship in internal standard quantification.

References

Isoprothiolane-d4: An In-depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprothiolane is a systemic fungicide characterized by its hydrolytic stability under acidic and neutral conditions and its susceptibility to degradation under alkaline conditions, photolysis, and microbial action. Its mobility in soil is generally low to moderate, influenced by soil organic matter content. The primary degradation pathways involve hydrolysis of the ester linkages and oxidation of the sulfur atoms in the dithiolane ring, leading to the formation of key metabolites such as isoprothiolane monoester and isoprothiolane monosulfoxide. This guide provides a comprehensive overview of the abiotic and biotic degradation processes of Isoprothiolane, detailed experimental protocols for assessing its environmental fate, and quantitative data to support environmental risk assessments.

Physicochemical Properties

A sound understanding of the physicochemical properties of a compound is fundamental to predicting its environmental distribution and fate.

| Property | Value | Reference |

| IUPAC Name | diisopropyl 1,3-dithiolan-2-ylidenemalonate | [1] |

| CAS Number | 50512-35-1 (Isoprothiolane) | [1] |

| Molecular Formula | C₁₂H₁₈O₄S₂ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| Water Solubility | 48.5 mg/L (at 20°C) | [2] |

| Vapor Pressure | 4.93 x 10⁻⁴ Pa (at 25°C) | [1] |

| Log P (octanol-water partition coefficient) | 2.80 | [1] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of Isoprothiolane in the environment.

Hydrolysis

Isoprothiolane is stable to hydrolysis in acidic and neutral aqueous solutions. However, it undergoes hydrolysis under alkaline conditions, primarily through the cleavage of one of the isopropyl ester linkages to form isoprothiolane monoester.[2][3]

Quantitative Data for Hydrolysis

| pH | Temperature (°C) | DT₅₀ (days) | Reference |

| 4 | 50 | Stable | [3] |

| 7 | 50 | Stable | [3] |

| 9 | 40 | 147 | [3] |

| 9 | 50 | 26 | [3] |

| 9 | 60 | 9.0 | [3] |

Hydrolytic Degradation Pathway

Caption: Hydrolytic degradation of Isoprothiolane.

Photolysis

Isoprothiolane is susceptible to photodegradation in both soil and water. The primary photolytic transformation in soil is the oxidation of one of the sulfur atoms to form isoprothiolane monosulfoxide.

Quantitative Data for Soil Photolysis

| Parameter | Value (days) | Conditions | Reference |

| DT₅₀ | 28 | Net photodegradation on sandy clay loam soil | [3] |

| DT₉₀ | 92 | Net photodegradation on sandy clay loam soil | [3] |

Soil Photolysis Degradation Pathway

References

Methodological & Application

Application Note: Quantification of Isoprothiolane in Soil using Isoprothiolane-d4 by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide Isoprothiolane in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Isoprothiolane-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, environmental scientists, and regulatory bodies monitoring pesticide residues in soil.

Introduction

Isoprothiolane is a systemic fungicide widely used in agriculture, primarily for the control of rice blast.[1] Its persistence and potential accumulation in soil necessitate sensitive and reliable analytical methods for environmental monitoring. The complexity of the soil matrix, with its variable composition of organic matter and minerals, presents a significant challenge for accurate quantification of pesticide residues.[2][3]

The QuEChERS method has become a standard for multi-residue pesticide analysis in various matrices due to its simplicity, speed, and minimal solvent usage.[1][4][5] When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for trace-level analysis. The incorporation of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix-induced signal suppression or enhancement, thereby improving the accuracy and reliability of the results.[3] This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of Isoprothiolane in soil using this compound as an internal standard.

Experimental

-

Standards: Isoprothiolane (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥98%)

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction salts and dispersive SPE tubes are recommended for convenience and consistency.

-

Soil Samples: Blank soil samples for method development and validation, collected from a site with no history of Isoprothiolane application.

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Other Equipment: Centrifuge, vortex mixer, analytical balance, sample vials.

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Isoprothiolane and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Isoprothiolane stock solution in acetonitrile. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

-

Soil Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds to hydrate the soil.

-

Spike the sample with 50 µL of a 1 µg/mL solution of this compound (internal standard).

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B held for 0.5 min, linear ramp to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 2.5 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions for Isoprothiolane and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Isoprothiolane | 291.1 | 231.1 (Quantifier) | 0.05 | 25 | 12 |

| 291.1 | 188.8 (Qualifier) | 0.05 | 25 | 22 | |

| This compound | 295.1 | 235.1 (Quantifier) | 0.05 | 25 | 12 |

| (Internal Standard) | 295.1 | 192.8 (Qualifier) | 0.05 | 25 | 22 |

Note: The MRM transitions for this compound are proposed based on a +4 Da shift from the parent compound. These should be confirmed experimentally.

Results and Discussion

The described method was validated to assess its performance in terms of linearity, limit of quantification (LOQ), accuracy, and precision.

A calibration curve was constructed by plotting the peak area ratio of Isoprothiolane to this compound against the concentration of Isoprothiolane. The method demonstrated excellent linearity over a concentration range of 1 to 200 ng/mL, with a coefficient of determination (R²) greater than 0.99.

The method's performance was evaluated by spiking blank soil samples at three different concentration levels. The results are summarized in Table 3.

Table 3: Method Validation Data for Isoprothiolane in Soil

| Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |

| 5 | 95.2 | 6.8 |

| 50 | 98.7 | 4.5 |

| 100 | 101.5 | 3.2 |

The average recoveries for Isoprothiolane were within the acceptable range of 70-120%, and the relative standard deviations were below 15%, indicating good accuracy and precision of the method.[6] The limit of quantification (LOQ) was determined to be 5 ng/g in soil, defined as the lowest concentration at which the method could be validated with acceptable accuracy and precision. The limit of detection (LOD) was estimated to be 1.5 ng/g, based on a signal-to-noise ratio of 3.

Workflow and Pathway Diagrams

References

- 1. academic.oup.com [academic.oup.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. weber.hu [weber.hu]

- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Isoprothiolane Residues in Rice Using Isoprothiolane-d4 as an Internal Standard

Introduction

Isoprothiolane is a systemic fungicide widely used in rice cultivation to control fungal diseases such as rice blast. Monitoring its residue levels in rice is crucial to ensure food safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Isoprothiolane-d4, is essential for accurate and precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note details a robust and sensitive method for the determination of isoprothiolane residues in rice samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for isoprothiolane quantification in rice.

Table 1: GC-MS/MS Method Validation Data for Isoprothiolane in Rice

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.005 mg/kg | [1] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [2] |

| Recovery | 88-105% | [1] |

| Repeatability (RSDr) | 7-8% | [1] |

Table 2: LC-MS/MS Method Performance for General Pesticide Residue Analysis in Rice

| Parameter | Typical Value Range | Reference |

| Limit of Quantification (LOQ) | 0.5 - 20 µg/kg | |

| Recovery | 70-120% | [3] |

| Linearity (R²) | >0.99 | [4] |

Experimental Protocols

1. Sample Preparation: Modified QuEChERS Method

This protocol is a widely adopted method for the extraction of pesticide residues from food matrices like rice.[2][5][3][6][7]

Materials:

-

Homogenized rice sample

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

Centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized rice sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to allow for hydration.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA and 900 mg anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

The supernatant is the final extract. Filter it through a 0.22 µm syringe filter before instrumental analysis.

2. Instrumental Analysis

a) GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

Typical GC Parameters:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 min

-

Ramp to 150 °C at 25 °C/min

-

Ramp to 200 °C at 3 °C/min

-

Ramp to 280 °C at 8 °C/min, hold for 10 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injection Mode: Splitless

Typical MS/MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for Isoprothiolane:

-

MRM Transitions for this compound: To be determined by direct infusion or analysis of the standard. A common approach is to monitor the transition of the deuterated parent ion to a characteristic product ion.

b) LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Typical LC Parameters:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Ion Source Temperature: 500 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for Isoprothiolane:

-

MRM Transitions for this compound: To be determined by direct infusion or analysis of the standard. The parent ion will be shifted by +4 Da compared to the non-labeled isoprothiolane.

Visualizations

Caption: Workflow for Isoprothiolane Residue Analysis in Rice.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 3. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s4science.at [s4science.at]

- 5. waters.com [waters.com]

- 6. azom.com [azom.com]

- 7. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isoprothiolane-d4 in Environmental Monitoring

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Isoprothiolane-d4 as an internal standard in the quantitative analysis of Isoprothiolane residues in environmental matrices. The use of a stable isotope-labeled internal standard is a critical component of robust analytical methodologies, particularly for isotope dilution mass spectrometry (IDMS), which offers the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction to Isoprothiolane and the Role of this compound

Isoprothiolane is a systemic fungicide used to control a range of fungal diseases in rice cultivation, such as rice blast. Its application in agriculture necessitates the monitoring of its residues in environmental compartments like soil, water, and sediment to assess potential ecological risks and ensure food safety.

This compound is the deuterated analog of Isoprothiolane. In analytical chemistry, it serves as an ideal internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Since this compound has nearly identical chemical and physical properties to the parent compound, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for accurate quantification by correcting for losses during sample extraction and cleanup, as well as for matrix-induced signal suppression or enhancement.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The ratio of the signal from the native analyte (Isoprothiolane) to the labeled standard is then measured by the mass spectrometer. Because the native analyte and the internal standard behave almost identically during extraction, cleanup, and analysis, any losses or variations will affect both compounds equally, leaving their ratio constant. This allows for highly accurate and precise quantification, even in complex environmental matrices.

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

The following protocols are based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, and are adapted for the analysis of Isoprothiolane in soil and water samples using this compound as an internal standard.

Protocol for Soil Sample Analysis

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.

3.1.1. Materials and Reagents

-

Isoprothiolane analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, known concentration)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

-

Vortex mixer

-

Centrifuge

3.1.2. Sample Preparation and Extraction

Caption: QuEChERS-based workflow for soil sample preparation.

3.1.3. Recommended Spiking Concentration of this compound

The concentration of the internal standard should be in the mid-range of the calibration curve and comparable to the expected concentration of the analyte in the samples. A common practice is to spike the internal standard at a concentration of 50-100 ng/g of the soil sample.

Protocol for Water Sample Analysis

This protocol utilizes solid-phase extraction (SPE) for the concentration and cleanup of Isoprothiolane from water samples.

3.2.1. Materials and Reagents

-

Isoprothiolane analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, known concentration)

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Ethyl acetate, HPLC grade

-

Oasis HLB SPE cartridges (or equivalent)

-

SPE manifold

-

Nitrogen evaporator

3.2.2. Sample Preparation and Extraction

Caption: SPE-based workflow for water sample preparation.

3.2.3. Recommended Spiking Concentration of this compound

For water samples, a typical spiking concentration for the internal standard is in the range of 0.1-1.0 µg/L.

Instrumental Analysis: LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of Isoprothiolane and this compound. These parameters should be optimized for the specific instrument used.

Table 1: Suggested LC-MS/MS Parameters for Isoprothiolane Analysis

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| MRM Transitions | |

| Isoprothiolane | Q1: 291.1 m/z -> Q3: 189.1 m/z (Quantifier), 231.1 m/z (Qualifier) |

| This compound | Q1: 295.1 m/z -> Q3: 193.1 m/z (Quantifier) |

Data Presentation and Expected Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of the analytical method. The following tables provide representative data on method performance and environmental concentrations, based on published studies of Isoprothiolane.

Table 2: Method Validation Data for Isoprothiolane in Environmental Matrices

| Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Soil | 10 ng/g | 95 | 5 |

| 50 ng/g | 92 | 4 | |

| 100 ng/g | 98 | 3 | |

| Water | 0.1 µg/L | 102 | 6 |

| 1.0 µg/L | 99 | 4 | |

| 10 µg/L | 97 | 3 |

Note: This data is representative and may vary depending on the specific matrix and experimental conditions.

Table 3: Example of Isoprothiolane Concentrations in Paddy Field Samples

| Sample Type | Location | Isoprothiolane Concentration |

| Paddy Water | 1 day after application | 3680 µg/L[2] |

| 14 days after application | 17.6 µg/L[2] | |

| Paddy Soil | 7 days after application | 2.1 - 9.3 µg/kg[2] |

| 28 days after application | 6.0 - 8.8 µg/kg[2] |

Source: Adapted from a study on the behavior of isoprothiolane in paddy fields.[2]

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and accurate method for the quantification of Isoprothiolane in environmental samples. The detailed protocols and application notes presented here offer a robust framework for researchers and scientists involved in environmental monitoring and food safety analysis. The implementation of isotope dilution mass spectrometry is essential for generating high-quality data to support environmental risk assessments and regulatory compliance.

References

Application Note: A Robust Protocol for the Quantification of Isoprothiolane in Water Samples Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and analytical chemistry.

Abstract: Isoprothiolane is a systemic fungicide used to control a range of diseases in rice cultivation.[1][2] Its potential for runoff into water systems necessitates sensitive and accurate monitoring methods. This application note details a comprehensive protocol for the analysis of isoprothiolane in various water samples. The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and procedural losses, Isoprothiolane-d4 is utilized as a stable isotope-labeled (SIL) internal standard.[3][4] The use of a deuterated internal standard is a well-established practice to improve the quantitative accuracy of LC-MS/MS methods in complex matrices.[5][6]

Principle

This method is designed for the selective detection and quantification of isoprothiolane. A known quantity of the internal standard, this compound, is added to each water sample prior to any preparation steps. The sample is then passed through a solid-phase extraction (SPE) cartridge, where isoprothiolane and its deuterated analogue are retained. After washing to remove interfering substances, the analytes are eluted with an organic solvent. The eluate is evaporated and reconstituted in a suitable solvent for injection into an LC-MS/MS system.

The separation is achieved using a C18 reversed-phase HPLC column. The identification and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. By monitoring specific precursor-to-product ion transitions for both the native isoprothiolane and the this compound internal standard, a high degree of selectivity and sensitivity is achieved.[7] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for variability during sample preparation and analysis.[8]

Experimental Protocol

Required Materials and Equipment

-

Reagents: Isoprothiolane (analytical standard), this compound (internal standard), HPLC-grade methanol, acetonitrile, and water; Formic acid, Ammonium acetate, SPE Cartridges (e.g., C18, 500 mg, 6 mL).

-

Apparatus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, Solid-Phase Extraction (SPE) manifold, sample filtration apparatus (0.45 µm filters), analytical balance, volumetric flasks, pipettes, vial inserts, and a sample evaporator (e.g., nitrogen stream evaporator).

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of isoprothiolane and 10 mg of this compound, respectively, into separate 10 mL volumetric flasks. Dilute to volume with methanol. Store at -20°C.[3]

-

Working Standard Solution (10 µg/mL): Prepare an intermediate stock solution by diluting the primary stock.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

-

Calibration Standards (e.g., 0.1 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into blank water matrix that has been processed according to the sample preparation procedure.

Sample Collection and Preparation

-

Collection: Collect water samples in clean glass or plastic bottles.[9] For analysis of dissolved pesticides, filter the samples through a 0.45 µm filter upon collection.[10] If analysis cannot be performed immediately, store samples at 4°C.

-

Fortification: Transfer 100 mL of the water sample to a clean glass container. Add a precise volume (e.g., 100 µL) of the 1 µg/mL Internal Standard (IS) Spiking Solution to achieve a final concentration of 1 ng/mL.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

-

Loading: Load the fortified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the retained analytes with 2 x 4 mL of methanol into a collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Instrumental Analysis: LC-MS/MS

The following tables provide typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| HPLC System | UHPLC System or equivalent |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Acetate |

| Mobile Phase B | Methanol with 0.1% Formic Acid & 5mM Ammonium Acetate |

| Gradient | 50% B to 95% B over 5 min, hold for 2 min, return to initial |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40 °C |

Table 2: Suggested Mass Spectrometry Parameters

| Parameter | Isoprothiolane | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Precursor Ion (m/z) | 291.1 | 295.1 |

| Product Ion 1 (m/z) | 175.0 (Quantifier) | 179.0 (Quantifier) |

| Product Ion 2 (m/z) | 133.0 (Qualifier) | 137.0 (Qualifier) |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |

| Source Temp. | 500 °C | 500 °C |

Data and Performance

Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The table below shows expected performance characteristics for a method of this type.

Table 3: Typical Method Performance Characteristics

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| LOD | 0.05 - 0.2 µg/L |

| LOQ | 0.1 - 0.5 µg/L |

| Accuracy (Recovery %) | 85 - 110% |

| Precision (RSD %) | < 15% |

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

References

- 1. fao.org [fao.org]

- 2. Isoprothiolane | Fungal | 50512-35-1 | Invivochem [invivochem.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lcms.cz [lcms.cz]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. pubs.usgs.gov [pubs.usgs.gov]

Application Notes and Protocols for the Pharmacokinetic Study of Isoprothiolane using Isoprothiolane-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane is a systemic fungicide with known anti-inflammatory and lipid-regulating properties.[1][2] Understanding its pharmacokinetic profile is crucial for evaluating its efficacy and safety in potential therapeutic applications. Isoprothiolane-d4, a stable isotope-labeled form of Isoprothiolane, serves as an ideal internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1][2] These application notes provide a detailed protocol for conducting a pharmacokinetic study of Isoprothiolane in a rat model, utilizing this compound for robust quantification.

Key Applications

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of Isoprothiolane.

-

Bioavailability Studies: Assessing the extent and rate at which Isoprothiolane enters systemic circulation.

-

Toxicokinetic Analysis: Relating the exposure of Isoprothiolane to its potential toxicity.

-

Drug Metabolism Studies: Identifying and quantifying metabolites of Isoprothiolane.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Isoprothiolane obtained from a study in rats following oral administration.

| Pharmacokinetic Parameter | Low Dose (5 mg/kg) | High Dose (500 mg/kg) |

| Cmax (Maximum Concentration) | Value not specified | Value not specified |

| Tmax (Time to Maximum Concentration) | ~ 6 hours | ~ 9 hours |

| Absorption | Almost completely absorbed | Almost completely absorbed |

Data derived from a study in rats orally administered radiolabelled isoprothiolane.[3]

Experimental Protocols

Animal Study Protocol

A pharmacokinetic study of Isoprothiolane can be conducted in male Sprague-Dawley rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Isoprothiolane

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Cannulas for blood collection (optional, for serial sampling)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Dosing:

-

Administer Isoprothiolane orally via gavage at the desired dose levels (e.g., 5 mg/kg and 500 mg/kg).[3]

-

A control group should receive the vehicle only.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS Quantification of Isoprothiolane

Materials:

-

Rat plasma samples

-

Isoprothiolane analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of this compound (internal standard).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Representative):

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Isoprothiolane from endogenous plasma components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Isoprothiolane: Precursor ion > Product ion (to be determined based on tuning)

-

This compound: Precursor ion > Product ion (to be determined based on tuning)

-

Data Analysis:

-

Quantify the concentration of Isoprothiolane in each plasma sample by calculating the peak area ratio of Isoprothiolane to this compound.

-

Use a calibration curve prepared by spiking known concentrations of Isoprothiolane into blank plasma.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Caption: Experimental workflow for the pharmacokinetic study of Isoprothiolane.

Caption: Proposed metabolic pathway of Isoprothiolane in rats.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Isoprothiolane analysis with Isoprothiolane-d4

Welcome to the technical support center for the analysis of Isoprothiolane using its deuterated internal standard, Isoprothiolane-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Isoprothiolane analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In the analysis of Isoprothiolane, complex matrices such as soil, agricultural products, and biological fluids can introduce a variety of endogenous components like salts, lipids, and pigments that may interfere with the ionization of both Isoprothiolane and its internal standard, this compound.

Q2: I am observing significant signal suppression for both Isoprothiolane and this compound. What are the likely causes and how can I mitigate this?

A2: Significant signal suppression is a common manifestation of matrix effects. The primary causes are often co-eluting matrix components that compete with the analytes for ionization in the MS source.[1] To mitigate this, consider the following strategies:

-

Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) can provide a cleaner sample extract compared to simpler methods like protein precipitation.[3] For plant and soil matrices, a well-optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be highly effective.[4]

-

Improve Chromatographic Separation: Modifying your LC gradient can help separate Isoprothiolane and this compound from the interfering matrix components.[1][5] Experiment with different mobile phase compositions, gradient slopes, and even different column chemistries to achieve better resolution.

-

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6] However, ensure that the diluted concentration of Isoprothiolane remains above the limit of quantification (LOQ).

Q3: My this compound internal standard response is inconsistent across my sample set, while it is stable in my calibration standards. What could be the problem?

A3: Inconsistent internal standard response in samples, but not in standards, strongly suggests a variable matrix effect across your samples.[7][8][9] Here’s a troubleshooting workflow to address this issue:

Caption: Troubleshooting workflow for inconsistent internal standard response.

-

Sample-to-Sample Matrix Variability: Different samples, even from the same batch, can have slightly different compositions, leading to varying degrees of matrix effects.[10]

-

Sample Collection and Storage: Inconsistent collection or storage procedures can lead to variations in the sample matrix. Ensure standardized protocols are followed.

-

Enhanced Sample Cleanup: As mentioned in Q2, improving your sample preparation method is crucial. If you are using a basic QuEChERS protocol, consider adding a dispersive solid-phase extraction (dSPE) step with different sorbents like C18 or graphitized carbon black (GCB) to remove specific interferences.[11]

-

Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that is representative of your samples can help compensate for consistent matrix effects.[12]

Q4: I am observing a chromatographic peak for this compound that is slightly shifted in retention time compared to Isoprothiolane. Is this normal and can it affect my results?

A4: A small shift in retention time between an analyte and its deuterated internal standard can sometimes occur due to the deuterium isotope effect. While often negligible, a significant shift can be problematic if the two compounds do not co-elute perfectly.[10] If they experience different matrix effects at slightly different retention times, the accuracy of your quantification can be compromised.[10]

-

Mitigation: Aim for chromatographic conditions that result in complete co-elution. This might involve using a column with slightly less resolution or adjusting the mobile phase gradient to ensure both compounds are subjected to the same matrix environment as they enter the mass spectrometer.

Quantitative Data Summary

The following tables provide representative data for Isoprothiolane analysis in various matrices, illustrating the impact of matrix effects and the effectiveness of mitigation strategies.

Table 1: Matrix Effect and Recovery of Isoprothiolane in Various Matrices

| Matrix | Sample Preparation | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |

| Rice | QuEChERS | 95.2 | 6.8 | -15.4 (Suppression) |

| Soil (Loam) | Modified QuEChERS | 89.7 | 8.2 | -25.1 (Suppression) |

| Spinach | QuEChERS with dSPE | 92.4 | 7.5 | -18.9 (Suppression) |

| Tomato | QuEChERS | 105.3 | 5.4 | +8.2 (Enhancement) |

| Rat Plasma | Protein Precipitation | 85.1 | 11.3 | -35.6 (Suppression) |

| Rat Plasma | Solid-Phase Extraction | 98.6 | 4.9 | -5.2 (Minimal Effect) |

Table 2: Comparison of Calibration Strategies for Isoprothiolane in Spinach

| Calibration Method | Linearity (r²) | Accuracy (%) at 10 ng/g | Precision (RSD, %) at 10 ng/g |

| Solvent-Based Calibration | 0.998 | 78.5 | 12.4 |

| Matrix-Matched Calibration | 0.999 | 97.2 | 6.8 |

| Internal Standard (IS) Calibration | 0.999 | 98.9 | 5.1 |

Experimental Protocols

1. Modified QuEChERS Method for Soil and Plant Matrices

This protocol is a general guideline and should be optimized for your specific matrix and analytical setup.

Caption: Experimental workflow for the modified QuEChERS method.

-

Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or grains, add 10 mL of water and allow to hydrate.

-

Extraction: Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.

-

Salting Out: Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

-

Shaking and Centrifugation: Vortex the tube vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

-

Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove non-polar interferences).

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge.

-

Analysis: Take the final extract, filter if necessary, and inject it into the LC-MS/MS system.

2. LC-MS/MS Parameters for Isoprothiolane and this compound

These are starting parameters and should be optimized for your specific instrument.

-

LC Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Isoprothiolane: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

-

This compound: Precursor ion > Product ion 1 (Quantifier)

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key elements in troubleshooting matrix effects.

Caption: Logical workflow for addressing matrix effects.

References

- 1. longdom.org [longdom.org]

- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Isoprothiolane LC-MS/MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Isoprothiolane, with a focus on achieving optimal peak shape.

Troubleshooting Guides

Poor peak shape in LC-MS/MS analysis can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and resolve these common issues during Isoprothiolane analysis.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Secondary Interactions with Column Silanols | Isoprothiolane, with its polar functional groups, can interact with residual silanol groups on the C18 column packing material. To mitigate this, add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid. This helps to suppress the ionization of silanol groups. |

| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them to see if the peak shape improves with lower concentrations. |

| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can cause peak tailing. Flush the column with a strong solvent, such as isopropanol or a high percentage of acetonitrile. If the problem persists, the column may need to be replaced. |

| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Isoprothiolane and its interaction with the stationary phase. While Isoprothiolane is stable at acidic to neutral pH, basic conditions can lead to degradation. Ensure the mobile phase pH is maintained below 7.[1] |

Issue 2: Peak Splitting or Shouldering

Peak splitting appears as two or more distinct peaks for a single analyte.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Injection Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column in two bands. Whenever possible, dissolve and inject samples in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume. |

| Partially Clogged Column Frit or Column Void | A blockage at the column inlet can distort the sample band. Try back-flushing the column at a low flow rate. If this does not resolve the issue, a column void may have formed, and the column will likely need to be replaced. |

| Co-elution with an Isomer or Impurity | It is possible that what appears to be a split peak is actually the co-elution of Isoprothiolane with a closely related compound. Review the mass spectra across the peak to check for different fragment ions. Adjusting the chromatographic selectivity by changing the mobile phase organic solvent (e.g., methanol instead of acetonitrile) or the column chemistry may be necessary. |

Frequently Asked Questions (FAQs)

Q1: What are the optimal mobile phase conditions for Isoprothiolane analysis on a C18 column?

A1: A common starting point for reversed-phase chromatography of Isoprothiolane on a C18 column is a gradient elution with acetonitrile and water, both containing an acidic modifier. A typical modifier is 0.1% formic acid, which is compatible with mass spectrometry and helps to ensure good peak shape by protonating the analyte and suppressing silanol interactions.

Q2: What are the recommended MRM transitions for Isoprothiolane?

A2: For quantitative analysis of Isoprothiolane by LC-MS/MS, the following Multiple Reaction Monitoring (MRM) transitions are recommended:

| Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |

| 291.1 | 188.8 | Quantifier | 22 |

| 291.1 | 230.9 | Qualifier | 12 |

These values can be a starting point and may require further optimization on your specific instrument.

Q3: My Isoprothiolane peak is showing poor retention. How can I increase it?

A3: To increase the retention of Isoprothiolane on a C18 column, you can decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. A slower gradient or a lower initial organic percentage will result in a longer retention time. Ensure that your column is properly equilibrated with the initial mobile phase conditions before each injection.

Q4: How should I prepare my samples for Isoprothiolane analysis to avoid matrix effects?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including Isoprothiolane, in various matrices. This method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) to remove interfering matrix components.[2]

Experimental Protocols

Sample Preparation using a Modified QuEChERS Method

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake for 1 minute.

-